

"N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine" solubility data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine**

Cat. No.: **B113070**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine**

This technical guide provides a comprehensive overview of the available solubility data for **N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine**, a compound commonly known as HC Blue No. 2.^{[1][2]} Primarily utilized as a direct dye in semi-permanent hair coloring products, understanding its solubility is crucial for formulation, toxicological assessment, and environmental fate analysis.^{[2][3]} This document is intended for researchers, scientists, and professionals in drug development and cosmetic science.

Physicochemical Properties

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine is an organic compound with the molecular formula C₁₀H₁₅N₃O₄.^{[4][5]} It appears as a dark blue-violet or blackish-blue amorphous powder.^{[1][4]}

Solubility Data

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. The solubility of **N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine** has been determined in various solvents. Qualitative data indicates its solubility in water, ethanol, methanol, and acetone.^{[1][2][3]} Quantitative data, where available, is summarized in the table below.

Solvent	Solubility	Temperature (°C)	Method
Water	4.57 ± 0.14 g/L	20 ± 0.5	Not Specified
Ethanol	< 1 g/100 mL	Not Specified	Not Specified
Dimethyl Sulfoxide (DMSO)	≥ 20 g/100 mL	Not Specified	Not Specified

Octanol-Water Partition Coefficient (Log Pow)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a critical parameter in assessing its environmental fate and biological uptake.

Parameter	Value	Temperature (°C)	pH
Log Pow	0.72	23 ± 2	7.45

Experimental Protocols

While the specific experimental details for the cited solubility data are not exhaustively provided in the source documents, a standard and widely accepted methodology for determining the aqueous solubility of chemical substances is the OECD Guideline 105, which employs the shake-flask method. A general protocol based on this method is described below.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a classical technique for determining the equilibrium solubility of a compound in a specific solvent.

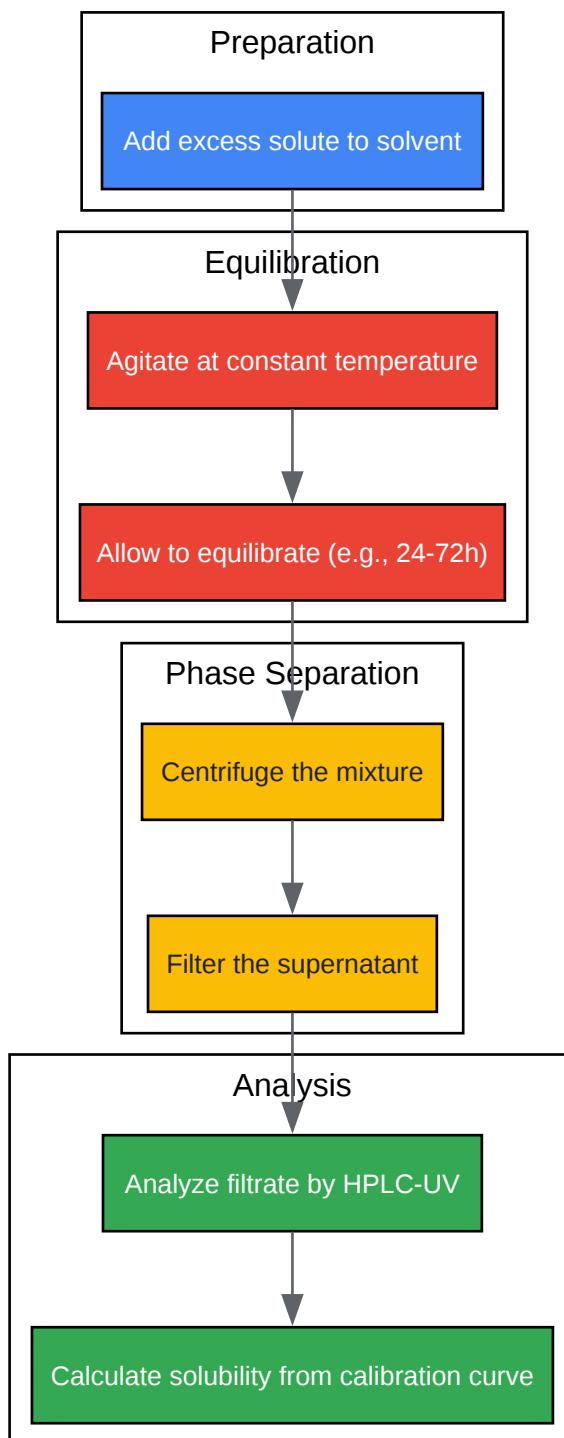
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then determined analytically.

Apparatus and Reagents:

- **N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine** (high purity)
- Solvent of interest (e.g., deionized water)
- Mechanical shaker or agitator
- Constant temperature bath or incubator
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
- Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV-Vis detector, HPLC-UV)

Procedure:

- Preparation: An excess amount of **N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine** is added to a flask containing a known volume of the solvent. The use of an excess of the solid is crucial to ensure that a saturated solution is formed.
- Equilibration: The flask is sealed and placed in a constant temperature bath, typically at 20 ± 0.5 °C, and agitated for a sufficient period to reach equilibrium. A preliminary test can be conducted to determine the time required to reach equilibrium (e.g., by taking samples at different time points such as 24, 48, and 72 hours) until the concentration of the solute in solution remains constant.
- Phase Separation: Once equilibrium is achieved, the solution is allowed to stand at the test temperature to allow for the separation of the undissolved solid. The mixture is then centrifuged to further separate the solid phase from the liquid phase.
- Sampling: A sample of the clear supernatant is carefully withdrawn. To remove any remaining undissolved microparticles, the sample is filtered.


- Quantification: The concentration of **N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine** in the filtered, saturated solution is determined using a suitable analytical method, such as HPLC-UV. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.
- Replicate Analysis: The experiment is performed in at least triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Workflow for Solubility Determination via Shake-Flask Method

[Click to download full resolution via product page](#)

Caption: A flowchart of the shake-flask solubility determination method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 2. Water Solubility | Scymaris [scymaris.com]
- 3. enamine.net [enamine.net]
- 4. oecd.org [oecd.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. ["N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine" solubility data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113070#n-n-bis-2-hydroxyethyl-2-nitro-p-phenylenediamine-solubility-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com